(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, trans is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with bromomethyl and methylsulfanyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfur-containing group to a simpler form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclobutane derivatives with reduced sulfur or bromine content.
Scientific Research Applications
(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, trans involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The methylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-1-bromo-3-methylcyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
α-(bromomethyl)styrenes: Contains a bromomethyl group attached to a styrene moiety, used in different synthetic applications.
Properties
CAS No. |
2613381-70-5 |
---|---|
Molecular Formula |
C6H11BrS |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.